molecular formula C4H9NO B13154418 Methylethanecarboximidate

Methylethanecarboximidate

Cat. No.: B13154418
M. Wt: 87.12 g/mol
InChI Key: PNVXTVKZTGTFIL-UHFFFAOYSA-N
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Description

Methylethanecarboximidate is an organic compound belonging to the class of carboximidates, which are esters formed between an imidic acid and an alcohol.

Preparation Methods

Methylethanecarboximidate can be synthesized through several methods, with the most common being the Pinner reaction. This reaction involves the acid-catalyzed attack of nitriles by alcohols, resulting in the formation of imidates as their hydrochloride salts, often referred to as Pinner salts . The general mechanism involves the following steps:

  • Protonation of the nitrile group.
  • Nucleophilic attack by the alcohol.
  • Formation of the imidate ester.

Industrial production methods typically involve the use of anhydrous conditions and specific catalysts to optimize yield and purity .

Chemical Reactions Analysis

Methylethanecarboximidate undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include acids for catalysis and various nucleophiles such as amines and alcohols. Major products formed include esters, amidines, and orthoesters .

Scientific Research Applications

Methylethanecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylethanecarboximidate involves its role as an electrophile in various addition reactions. It reacts readily with nucleophiles due to the electron-deficient nature of the carbon atom in the C=N bond. This makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Methylethanecarboximidate can be compared to other carboximidates such as ethylmethanecarboximidate and propylethanecarboximidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. The uniqueness of this compound lies in its specific alkyl group, which can affect its solubility and reactivity in different solvents .

Similar Compounds

Properties

IUPAC Name

methyl propanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-4(5)6-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVXTVKZTGTFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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